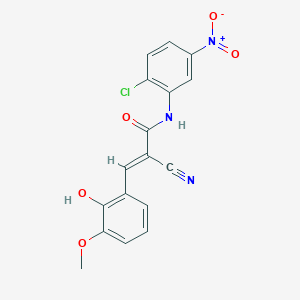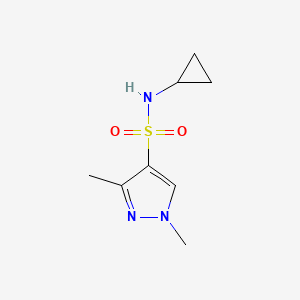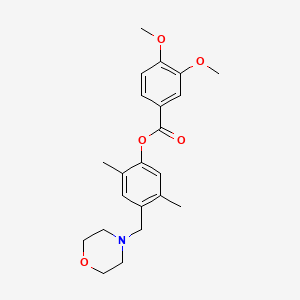
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Exploring its potential as a therapeutic agent for conditions such as anxiety, depression, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- N-(4-ethoxyphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
- N-(4-ethoxyphenyl)-4-(2-bromophenyl)piperazine-1-carboxamide
Uniqueness
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both ethoxy and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-16-9-7-15(8-10-16)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDINCKDSNJENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B5259785.png)


![5-[(cyclopentylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5259800.png)
![2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5259813.png)
![2-(2,5-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5259819.png)

![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5259830.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5259834.png)
![1-[1-(mesitylmethyl)piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5259839.png)

![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-2,1-benzisoxazol-5-yl)acrylonitrile](/img/structure/B5259861.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5259867.png)
![(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone](/img/structure/B5259880.png)
